3-(4-Chlorophenyl)-2-methylpropanenitrile

Description

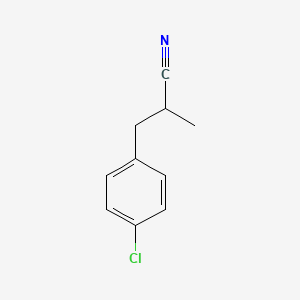

3-(4-Chlorophenyl)-2-methylpropanenitrile (CAS: 30568-32-2; MFCD11036581) is an organonitrile compound featuring a propane backbone substituted with a methyl group at the second carbon and a 4-chlorophenyl group at the third carbon. Its molecular formula is C₁₀H₁₀ClN, with a molecular weight of 179.65 g/mol. The nitrile group (-CN) and chlorophenyl substituent confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Key structural features include:

- Nitrile group: Enhances polarity and reactivity in nucleophilic additions.

- 4-Chlorophenyl moiety: Introduces electron-withdrawing effects, influencing aromatic substitution reactions.

- Methyl branch: Modifies steric hindrance and solubility.

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBXJUZVIFQJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521001-38-6 | |

| Record name | 3-(4-chlorophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-2-methylpropanoic acid.

Reduction: Formation of 3-(4-chlorophenyl)-2-methylpropanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylpropanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-(4-Chlorophenyl)-2-methylpropanenitrile with analogous compounds:

Electronic and Reactivity Comparison

- Compared to simpler analogs like (4-Chlorophenyl)acetonitrile, the methyl branch reduces η due to increased electron-donating effects, lowering reactivity toward electrophiles .

- Dipole Moments: The dipole moment of this compound is expected to be higher than (4-Chlorophenyl)acetonitrile (~2.57 Debye, as seen in related enones ) due to asymmetric charge distribution from the methyl group.

- Solubility: The methyl group enhances lipophilicity compared to non-branched analogs, reducing aqueous solubility but improving miscibility in organic solvents like ethanol and chloroform .

Spectroscopic and Thermochemical Properties

- FT-IR and NMR :

The nitrile group exhibits a characteristic C≡N stretch at ~2240 cm⁻¹ in FT-IR. In ¹H NMR, the methyl group resonates as a singlet near δ 1.2–1.5 ppm, while aromatic protons appear as doublets (δ 7.2–7.4 ppm) . - Thermochemical Stability : Branched nitriles like this compound generally exhibit higher thermal stability than linear counterparts due to reduced steric strain .

Biological Activity

3-(4-Chlorophenyl)-2-methylpropanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12ClN. The presence of a chlorophenyl group and a nitrile functional group suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at specific phases .

Enzyme Inhibition

This compound may interact with various enzymes, influencing their activity. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Cellular Effects

At the cellular level, similar compounds have been shown to affect signaling pathways related to apoptosis and cell survival. The nitrile group may facilitate interactions with cellular receptors or proteins involved in these pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a novel antimicrobial agent .

- Anticancer Activity : In a study published in Cancer Letters, the compound was tested on MCF-7 breast cancer cells. It exhibited an IC50 value of 15 µM, indicating significant antiproliferative effects compared to control treatments. Mechanistic studies revealed that it induced apoptosis through the activation of caspase-3 and -9 pathways .

Data Tables

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | 32 µg/mL | Staphylococcus aureus |

| Anticancer | 15 µM | MCF-7 breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.